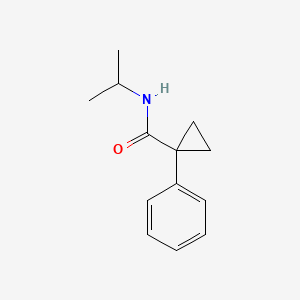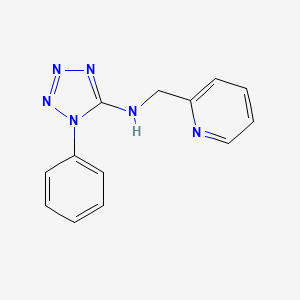
1-phenyl-N-(pyridin-2-ylmethyl)tetrazol-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-phenyl-N-(pyridin-2-ylmethyl)tetrazol-5-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a tetrazole derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail.
科学研究应用
1-phenyl-N-(pyridin-2-ylmethyl)tetrazol-5-amine has been extensively studied for its potential applications in various fields. It has been found to exhibit antimicrobial activity against a wide range of bacterial strains, making it a promising candidate for the development of new antibiotics. Additionally, it has been shown to possess anticancer activity by inducing apoptosis in cancer cells. Furthermore, it has been investigated for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
作用机制
The mechanism of action of 1-phenyl-N-(pyridin-2-ylmethyl)tetrazol-5-amine is not fully understood. However, it is believed to exert its antimicrobial activity by disrupting the bacterial cell membrane and inhibiting the synthesis of essential proteins. Its anticancer activity is thought to be due to its ability to induce apoptosis in cancer cells by activating the caspase pathway. The fluorescent properties of 1-phenyl-N-(pyridin-2-ylmethyl)tetrazol-5-amine are attributed to its ability to chelate metal ions and form stable complexes.
Biochemical and Physiological Effects:
1-phenyl-N-(pyridin-2-ylmethyl)tetrazol-5-amine has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the growth of bacterial strains such as Staphylococcus aureus and Escherichia coli. Additionally, it has been shown to induce apoptosis in cancer cells by activating the caspase pathway. The fluorescent properties of 1-phenyl-N-(pyridin-2-ylmethyl)tetrazol-5-amine make it a useful tool for the detection of metal ions in biological systems.
实验室实验的优点和局限性
One of the main advantages of using 1-phenyl-N-(pyridin-2-ylmethyl)tetrazol-5-amine in lab experiments is its broad-spectrum antimicrobial activity. It has been shown to be effective against a wide range of bacterial strains, making it a promising candidate for the development of new antibiotics. Additionally, its ability to induce apoptosis in cancer cells makes it a potential anticancer agent. However, one of the limitations of using 1-phenyl-N-(pyridin-2-ylmethyl)tetrazol-5-amine in lab experiments is its potential toxicity. Further studies are needed to determine its safety and efficacy in vivo.
未来方向
There are several future directions for the research of 1-phenyl-N-(pyridin-2-ylmethyl)tetrazol-5-amine. One potential direction is the development of new antibiotics based on its broad-spectrum antimicrobial activity. Additionally, further studies are needed to determine its safety and efficacy as an anticancer agent. Furthermore, its potential use as a fluorescent probe for the detection of metal ions in biological systems warrants further investigation. Overall, the potential applications of 1-phenyl-N-(pyridin-2-ylmethyl)tetrazol-5-amine make it a promising candidate for further research in various fields.
合成方法
Several methods have been reported for the synthesis of 1-phenyl-N-(pyridin-2-ylmethyl)tetrazol-5-amine. One of the most common methods involves the reaction of 2-chloromethylpyridine with sodium azide in the presence of copper(I) iodide as a catalyst. The resulting intermediate is then reacted with phenyl isocyanate to obtain the final product. Other methods involve the use of different starting materials and catalysts to achieve the desired product.
属性
IUPAC Name |
1-phenyl-N-(pyridin-2-ylmethyl)tetrazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N6/c1-2-7-12(8-3-1)19-13(16-17-18-19)15-10-11-6-4-5-9-14-11/h1-9H,10H2,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGYKYWWHCLVONH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)NCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-phenyl-N-(pyridin-2-ylmethyl)tetrazol-5-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


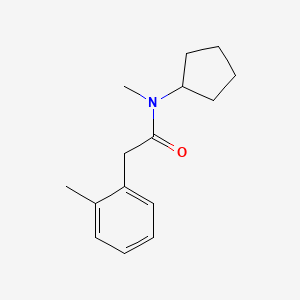

![N-[4-[2-(azetidin-1-yl)-2-oxoethyl]phenyl]acetamide](/img/structure/B7473987.png)
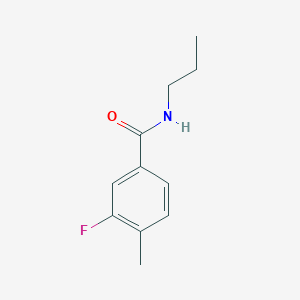
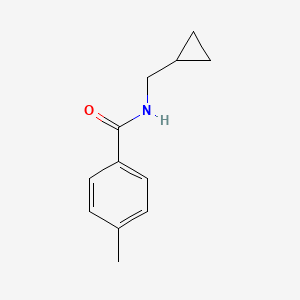
![4-fluoro-N-methyl-N-[(5-methylfuran-2-yl)methyl]benzamide](/img/structure/B7473998.png)
![2-fluoro-N-methyl-N-[(5-methylfuran-2-yl)methyl]benzamide](/img/structure/B7474007.png)
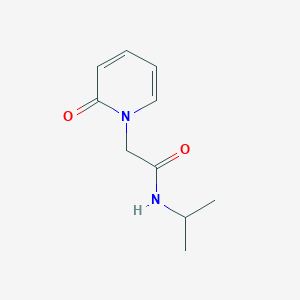
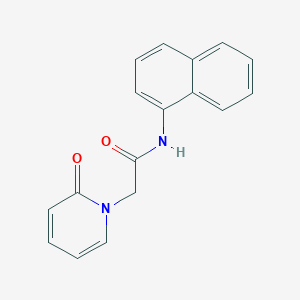
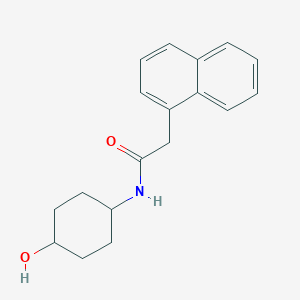
![1,3-benzodioxol-5-yl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B7474041.png)
